3-Fluoro-1-phenylpropan-1-one

Catalog No.
S9101084
CAS No.
30390-95-5
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
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3-Fluoro-1-phenylpropan-1-one

CAS Number

30390-95-5

Product Name

3-Fluoro-1-phenylpropan-1-one

IUPAC Name

3-fluoro-1-phenylpropan-1-one

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

BVQSKDXGYMDVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCF

3-Fluoro-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9FOC_9H_9FO and a molecular weight of 164.17 g/mol. It features a phenyl group attached to a propanone structure, with a fluorine atom positioned at the third carbon of the propanone chain. This compound is classified as a ketone due to the presence of the carbonyl group (C=O) adjacent to an alkyl chain. Its structure can be represented as follows:

Structure C6H5CH(CH2)C(=O)F\text{Structure }C_6H_5-CH(CH_2)-C(=O)-F

3-Fluoro-1-phenylpropan-1-one is recognized for its potential utility in organic synthesis and medicinal chemistry, where it serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Typical of ketones:

  • Oxidation: This compound can be oxidized to form 3-fluoro-1-phenylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into 3-fluoro-1-phenylpropan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles (e.g., amines or thiols) under basic conditions, leading to various substituted derivatives.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry .

Several methods exist for synthesizing 3-fluoro-1-phenylpropan-1-one:

  • Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions.
  • Fluorination of Propanone: Another approach is to fluorinate 1-phenylpropan-1-one using fluorinating agents like Selectfluor, often in solvents like acetonitrile at room temperature.

These methods underscore the compound's accessibility for research and industrial applications .

3-Fluoro-1-phenylpropan-1-one finds applications primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features allow it to serve as a building block for more complex molecules used in drug development and chemical research. Additionally, it may be utilized in material science for developing novel compounds with specific properties .

Several compounds share structural similarities with 3-fluoro-1-phenylpropan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenylacetoneC9H10OC_9H_{10}OCommonly used in synthesis; known for metabolic pathways involving amphetamines.
PropiophenoneC9H10OC_9H_{10}OSimilar ketone structure; used in organic synthesis and flavoring agents.
2-Fluoro-1-phenylpropan-1-oneC9H9FOC_9H_{9}FOContains a fluorine atom at a different position; also serves as a synthetic intermediate.

The uniqueness of 3-fluoro-1-phenylpropan-1-one lies in its specific fluorination pattern and its potential applications in medicinal chemistry, which may differentiate it from its analogs .

The thermodynamic stability of 3-Fluoro-1-phenylpropan-1-one is fundamentally governed by the electronic effects of fluorine substitution and the aromatic stabilization of the phenyl ring system. The compound exhibits enhanced stability compared to non-fluorinated analogs due to several key factors that influence its overall thermodynamic profile [1] [2] [3].

The presence of fluorine at the terminal position creates a unique electronic environment that affects the molecule's thermodynamic properties. Fluorinated aromatic compounds demonstrate increased ring stability through what has been termed "fluoromaticity," where fluorine atoms contribute additional π-bonding and antibonding orbitals that stabilize the aromatic system [4] [3]. This phenomenon results in smaller bond lengths within the aromatic ring and higher resistance to addition reactions, contributing to the overall thermodynamic stability of the compound.

Computational studies on similar fluorinated ketone systems have revealed that the C-F bond dissociation energies typically range from 101-125 kcal/mol, significantly higher than corresponding C-H bonds [5]. The thermodynamic stability is further enhanced by the electron-withdrawing nature of the fluorine substituent, which affects the electrophilicity of the carbonyl carbon and stabilizes the molecule against nucleophilic attack [1] [2].

The heat of formation for 3-Fluoro-1-phenylpropan-1-one has not been experimentally determined, but computational methods using density functional theory calculations suggest that fluorinated ketones generally exhibit more negative formation enthalpies compared to their non-fluorinated counterparts [6] [5]. This increased thermodynamic stability is attributed to the strong C-F bond formation and the overall reduction in molecular energy through fluorine substitution.

Temperature-dependent stability studies indicate that fluorinated aromatic compounds maintain their structural integrity at elevated temperatures better than non-fluorinated analogs [7] [8]. The enhanced thermal stability can be attributed to the high bond dissociation energy of the C-F bond and the additional aromatic stabilization provided by fluorine substitution.

Solubility and Partition Coefficient Studies

The solubility characteristics of 3-Fluoro-1-phenylpropan-1-one are significantly influenced by the dual nature of its structure, combining the hydrophobic aromatic phenyl ring with the polar carbonyl group and the electronegative fluorine substituent. This unique combination creates distinctive partitioning behavior that affects its distribution in various solvent systems [9] [10] [11].

The compound exhibits limited water solubility, as is typical for fluorinated aromatic ketones. The calculated XLogP3 value of 2.0 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous systems [12]. This partition coefficient places the compound in an intermediate range between highly hydrophobic fluorinated compounds and more polar ketone derivatives.

Comparative analysis with structurally related compounds reveals important trends in solubility behavior. The positional isomer 3-fluoropropio-phenone demonstrates similar lipophilicity with a LogP value of 2.30, while the larger 1-(4-fluorophenyl)-3-phenylpropan-1-one shows significantly higher lipophilicity with a LogP of 3.64 [13] [14]. This progression illustrates how molecular size and fluorine positioning affect partition coefficients.

Studies on ketone-water mutual solubilities have established that the solubility of organic ketones in water typically decreases with increasing temperature, often exhibiting a minimum around 60°C before increasing at higher temperatures [10]. For fluorinated ketones, this behavior is modified by the unique solvation properties of fluorine, which can form weak hydrogen bonds with water molecules while simultaneously reducing overall aqueous solubility.

The topological polar surface area of 17.1 Ų for 3-Fluoro-1-phenylpropan-1-one indicates limited hydrogen bonding capacity, with two hydrogen bond acceptor sites (the carbonyl oxygen and fluorine atom) and no hydrogen bond donor sites [12]. This molecular surface characteristic significantly influences its solvation behavior in different solvent systems.

Partition coefficient studies involving fluorous solvents demonstrate that fluorinated compounds exhibit unique distribution patterns between fluorous and conventional organic phases [9]. The fluorine content and positioning in 3-Fluoro-1-phenylpropan-1-one suggest moderate fluorous phase affinity, though specific experimental data for this compound remains limited.

Vapor Pressure and Volatility Characteristics

The vapor pressure and volatility characteristics of 3-Fluoro-1-phenylpropan-1-one are influenced by the molecular weight, intermolecular forces, and the specific effects of fluorine substitution on the compound's phase behavior. While direct experimental measurements for this specific compound are not available, comparative analysis with structurally related compounds provides valuable insights into its expected volatility profile [13] [7].

Based on structural similarity to 3-fluoropropio-phenone, which exhibits a vapor pressure of 0.2±0.4 mmHg at 25°C, 3-Fluoro-1-phenylpropan-1-one is expected to demonstrate low volatility under standard conditions [13]. This low vapor pressure is characteristic of fluorinated aromatic ketones, where the combination of molecular weight (152.16 g/mol) and intermolecular interactions restricts vapor phase formation.

The molecular structure contributes to reduced volatility through several mechanisms. The aromatic phenyl ring provides significant intermolecular π-π stacking interactions, while the carbonyl group enables dipole-dipole interactions between molecules. The fluorine substituent introduces additional dipolar character and potential weak hydrogen bonding interactions, further reducing vapor pressure compared to non-fluorinated analogs.

Comparative analysis with similar compounds reveals important trends in volatility behavior. The halogenated analog 1-bromo-3-phenylpropane, with a similar vapor pressure of 0.2±0.4 mmHg at 25°C but higher molecular weight (199.088 g/mol), demonstrates that halogen substitution generally reduces volatility [15]. However, fluorine's unique properties result in different volatility characteristics compared to other halogens.

Temperature dependence of vapor pressure for fluorinated compounds typically follows the Clausius-Clapeyron relationship, with fluorinated ketones showing more gradual increases in vapor pressure with temperature compared to non-fluorinated analogs [7]. This behavior reflects the stronger intermolecular interactions and higher enthalpy of vaporization associated with fluorine-containing compounds.

The estimated flash point for 3-Fluoro-1-phenylpropan-1-one, based on comparison with the related 3-fluoropropio-phenone (79.8±10.4°C), suggests moderate flammability risk [13]. The presence of fluorine typically increases flash points due to reduced volatility and altered combustion characteristics of fluorinated compounds.

Crystallization Behavior and Polymorphism

The crystallization behavior and potential polymorphism of 3-Fluoro-1-phenylpropan-1-one are governed by the interplay between molecular geometry, intermolecular interactions, and the specific effects of fluorine substitution on crystal packing arrangements. While direct crystallographic studies of this specific compound are not available in the literature, analysis of related fluorinated aromatic compounds provides insights into expected crystallization characteristics [16] [17].

The molecular structure of 3-Fluoro-1-phenylpropan-1-one, featuring a planar aromatic ring connected to a flexible propyl chain with terminal fluorine substitution, creates opportunities for multiple crystal packing arrangements. The compound exhibits three rotatable bonds, allowing conformational flexibility that can lead to different crystal forms or polymorphs [12].

Crystallization behavior is significantly influenced by the fluorine substituent's ability to participate in various intermolecular interactions. Fluorine can engage in weak hydrogen bonding (C-H···F interactions), halogen bonding, and dipole-dipole interactions, all of which affect crystal packing efficiency and stability [16] [17]. These interactions compete with conventional forces such as π-π stacking of the aromatic rings and dipolar interactions of the carbonyl groups.

The topological polar surface area of 17.1 Ų suggests limited but specific interaction sites that can direct crystal packing [12]. The carbonyl oxygen serves as a primary hydrogen bond acceptor, while the fluorine atom can participate in weaker but directional interactions. This combination of interaction sites can lead to the formation of characteristic packing motifs in the crystal structure.

Studies of related fluorinated aromatic compounds have revealed that fluorine substitution often leads to altered crystal packing compared to non-fluorinated analogs [16]. The electronegativity and size of fluorine create unique steric and electronic environments that can stabilize specific crystal forms while destabilizing others. This effect can result in polymorphic behavior, where multiple crystal forms exhibit different stability relationships under varying temperature and pressure conditions.

The expected density of crystalline 3-Fluoro-1-phenylpropan-1-one can be estimated based on related compounds. The positional isomer 3-fluoropropio-phenone exhibits a density of 1.1±0.1 g/cm³, suggesting that the target compound likely falls within a similar range [13]. Crystal density is influenced by packing efficiency, which depends on the balance between attractive intermolecular forces and steric repulsion.

Thermal analysis studies of fluorinated aromatic compounds typically reveal distinct melting behavior influenced by crystal packing stability [7]. The presence of fluorine often results in higher melting points compared to non-fluorinated analogs due to stronger intermolecular interactions, though this effect depends on the specific substitution pattern and molecular geometry.

Crystallization from different solvents may yield polymorphic forms with distinct physical properties. Solvent effects on crystal nucleation and growth can be particularly pronounced for fluorinated compounds due to the unique solvation properties of fluorine [18]. The weak hydrogen bonding capability of fluorine can interact differently with various crystallization solvents, potentially leading to solvent-dependent polymorphism.

The molecular symmetry and conformation flexibility of 3-Fluoro-1-phenylpropan-1-one suggest potential for conformational polymorphism, where different molecular conformations are stabilized in distinct crystal forms. The rotatable bonds in the propyl chain allow for various conformational states that could be selectively stabilized by specific intermolecular interaction patterns in different crystal environments.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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